molecular formula C16H20N2O3 B12881231 1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine CAS No. 39630-17-6

1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine

Cat. No.: B12881231
CAS No.: 39630-17-6
M. Wt: 288.34 g/mol
InChI Key: WQARZQDBCBXXTP-UHFFFAOYSA-N
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Description

1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine is a synthetic organic compound featuring a piperidine ring connected via a carbonyl group to a 5-oxopyrrolidin-3-yl core substituted with a 4-hydroxyphenyl group. This structure combines key pharmacophores:

  • Piperidine: Enhances bioavailability and modulates receptor interactions.
  • Pyrrolidinone: Provides conformational rigidity and hydrogen-bonding capacity.

The compound’s structural complexity makes it a candidate for medicinal chemistry research, particularly in targeting diseases influenced by neurotransmitter or enzyme modulation.

Properties

CAS No.

39630-17-6

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H20N2O3/c19-14-6-4-13(5-7-14)18-11-12(10-15(18)20)16(21)17-8-2-1-3-9-17/h4-7,12,19H,1-3,8-11H2

InChI Key

WQARZQDBCBXXTP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)O

Origin of Product

United States

Biological Activity

1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine, often referred to in the literature by its systematic name, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : 1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine
  • Molecular Formula : C₁₁H₁₁N₃O₄
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 39629-88-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting potential activities for 1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine. For instance, derivatives with similar structures have shown significant inhibition against various pathogens:

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
Compound 7b0.22 - 0.25-Bactericidal
Ciprofloxacin--Control

These compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

The mechanisms through which these compounds exert their antimicrobial effects include:

  • Inhibition of DNA Gyrase : Compounds similar to 1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine have been identified as inhibitors of DNA gyrase, a critical enzyme in bacterial DNA replication.
  • Antibiofilm Formation : Studies have indicated that these compounds can significantly reduce biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, enhancing their therapeutic potential against biofilm-associated infections .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyrazole derivatives were tested for their antimicrobial properties. Among these, one derivative exhibited an MIC range from 0.22 to 0.25 μg/mL against various pathogens. The study also noted a synergistic effect when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole .

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of related compounds were assessed using normal cell lines. The results indicated low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting that these compounds are relatively non-toxic at therapeutic concentrations .

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key differences:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound: 1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine 4-Hydroxy None C₁₆H₁₈N₂O₃ 298.33 Reference compound for comparison.
N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide 4-Methyl Chlorobenzyl, carboxamide C₂₄H₂₆ClN₃O₃ 463.94 4-Methylphenyl group; chlorobenzyl and carboxamide modifications enhance lipophilicity.
1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid 4-Ethyl Carboxylic acid C₁₉H₂₄N₂O₄ 344.40 Ethyl group increases hydrophobicity; carboxylic acid improves solubility at physiological pH.
1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Chloro, 2-methyl Carboxylic acid C₁₃H₁₃ClNO₃ 265.70 Chloro and methyl groups enhance steric bulk and electronic effects.
1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide 4-Fluoro Second piperidine-carboxamide moiety C₂₃H₂₆FN₅O₄ 479.48 Fluorophenyl group and dual piperidine-carboxamide structure increase target selectivity.
Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate 4-Methyl (p-tolyl) Ethyl ester, carbamate C₂₁H₂₇N₃O₅ 401.46 Ethyl ester improves membrane permeability; p-tolyl enhances metabolic stability.

Structural and Functional Analysis

Substituent Effects on the Phenyl Ring
  • However, it may also predispose the compound to faster metabolic conjugation (e.g., glucuronidation).
  • 4-Methyl/4-Ethyl (Compounds ) : Alkyl groups enhance lipophilicity , favoring blood-brain barrier penetration but reducing aqueous solubility. For example, the ethyl group in increases molecular weight and steric bulk, which may affect binding kinetics.
  • 4-Fluoro (Compound ) : Fluorine’s electronegativity modulates electronic effects, improving metabolic stability and enzyme binding via dipole interactions.
Modifications to the Piperidine-Pyrrolidinone Core
  • Carboxamide Additions () : The carboxamide group in and introduces hydrogen-bonding sites, enhancing interactions with proteases or kinases.
  • Carboxylic Acid Moieties () : These groups improve solubility at physiological pH but may limit membrane permeability.

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